molecular formula C7H5BrClN3 B11866195 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine CAS No. 1208084-30-3

6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine

Cat. No.: B11866195
CAS No.: 1208084-30-3
M. Wt: 246.49 g/mol
InChI Key: RHMHCWNGXVXAHD-UHFFFAOYSA-N
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Description

6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrazine rings. The presence of bromine and chlorine substituents makes it a valuable intermediate in organic synthesis and pharmaceutical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of brominated and chlorinated starting materials, which undergo cyclization in the presence of a base such as sodium bicarbonate or potassium carbonate in polar solvents like methanol or ethanol under reflux conditions . Another approach involves microwave irradiation, which provides a more efficient and rapid synthesis route .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Cyclization and Condensation: It can participate in cyclization and condensation reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of corresponding oxides or dehalogenated compounds.

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

1208084-30-3

Molecular Formula

C7H5BrClN3

Molecular Weight

246.49 g/mol

IUPAC Name

6-bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine

InChI

InChI=1S/C7H5BrClN3/c8-6-4-12-3-5(1-9)11-7(12)2-10-6/h2-4H,1H2

InChI Key

RHMHCWNGXVXAHD-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2N1C=C(N=C2)Br)CCl

Origin of Product

United States

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